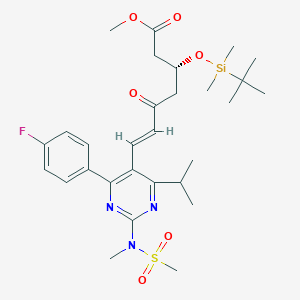

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate

Übersicht

Beschreibung

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate is a useful research compound. Its molecular formula is C29H42FN3O6SSi and its molecular weight is 607.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate, also known by its CAS number 147118-38-5, is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorophenyl moiety, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of 607.81 g/mol . The TBDMS group is known for its stability and effectiveness in protecting hydroxyl functionalities during chemical reactions .

Synthesis

The synthesis of this compound involves multiple steps:

- Reaction Setup : The reaction typically involves combining the pyrimidine precursor with the TBDMS-protected alcohol in an appropriate solvent, such as acetonitrile.

- Heating and Stirring : The mixture is heated to reflux conditions for several hours to facilitate the reaction.

- Isolation and Purification : After completion, the product is isolated through filtration and purified using techniques such as column chromatography or recrystallization .

Biological Activity

Research on the biological activity of this compound is limited but suggests potential in various therapeutic areas:

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrimidine rings have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the N-methylmethylsulfonamide group suggests potential antimicrobial activity. Sulfonamide derivatives are known for their antibacterial properties, which may extend to this compound . Further research is needed to quantify this activity and elucidate mechanisms.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Study on Anticancer Effects : A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro. Results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines .

- Antibacterial Testing : Another investigation focused on sulfonamide-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that similar structures could be effective against resistant strains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is associated with the development of statins, a class of drugs used to lower cholesterol levels and prevent cardiovascular diseases. The compound's structure allows it to participate in reactions leading to the formation of more complex molecules that exhibit biological activity against various diseases, including hyperlipidemia.

Case Study: Synthesis of Rosuvastatin

Rosuvastatin, a widely prescribed statin, can be synthesized using intermediates derived from (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate. The synthesis process involves several steps where this compound acts as a crucial building block. For instance, it can undergo transformations that lead to the formation of functional groups necessary for the biological activity of Rosuvastatin .

Research Applications

This compound is primarily utilized in academic and industrial research settings for the exploration of new drug candidates. Its unique chemical properties make it suitable for various experimental applications:

- Synthetic Methodology : Researchers employ this compound to develop new synthetic routes for creating complex organic molecules, enhancing methodologies in organic synthesis.

- Structure-Activity Relationship (SAR) Studies : The compound is used in SAR studies to understand how modifications to its structure can influence biological activity, aiding in the design of more effective drugs.

Analyse Chemischer Reaktionen

Method A: Acetonitrile-Mediated Reaction

-

Reactants :

-

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]

-

(R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate

-

-

Conditions :

-

Solvent: Acetonitrile

-

Temperature: 84°C (reflux)

-

Duration: 12 hours

-

-

Outcome :

Forms the (E)-configured alkene via a Wittig-like mechanism. Post-reaction, the solvent is distilled, and the product is purified via cyclohexane recrystallization to yield an oily residue (46% yield) .

Method B: Cyclohexane Reflux

-

Reactants :

-

4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

-

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate

-

-

Conditions :

-

Solvent: Cyclohexane

-

Temperature: 80–85°C (reflux)

-

Duration: 48–60 hours

-

-

Outcome :

Prolonged heating ensures complete conversion, yielding the title compound as a thick oil after solvent removal .

Comparison of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Acetonitrile | Cyclohexane |

| Reaction Time | 12 hours | 48–60 hours |

| Yield | 46% | Not specified |

| Product Form | Oily residue | Thick oil |

| Key Advantage | Faster reaction | High purity |

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBS) group is hydrolyzed under acidic or fluoride conditions:

-

Reagents : Tetrabutylammonium fluoride (TBAF) or aqueous HCl in tetrahydrofuran (THF) .

-

Outcome : Generates a free hydroxyl group, enabling further derivatization (e.g., oxidation to ketones or esters).

α,β-Unsaturated Ester Reactivity

The conjugated ester participates in:

-

Michael Additions : Nucleophilic attack at the β-position.

-

Reductions : Selective hydrogenation of the double bond using catalysts like Pd/C or NaBH₄ .

Keto Group Reduction

-

Reagent : Diethylmethoxyborane (DEMB) in THF.

-

Mechanism : Stereoselective reduction to form a secondary alcohol, critical for bioactive derivatives .

Swern Oxidation

-

Application : Oxidizes alcohols to ketones in precursor molecules.

-

Conditions : Oxalyl chloride, dimethyl sulfide, and triethylamine at low temperatures (−50°C) .

Pyrimidine Ring Modifications

-

Nucleophilic Aromatic Substitution : Possible at the 2-position under harsh conditions (e.g., NH₃/heat).

-

Electrophilic Attack : Fluorophenyl group directs electrophiles to meta/para positions, though steric hindrance from isopropyl limits reactivity .

Stability and Degradation

-

Hydrolytic Sensitivity : The ester group undergoes slow hydrolysis in aqueous acidic/basic media, necessitating anhydrous storage .

Mechanistic Insights

During synthesis, an intermediate enolate (Va) forms, which is hydrolyzed to yield the final product:

This step confirms the stereochemical integrity of the C3 hydroxyl group .

Eigenschaften

IUPAC Name |

methyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3/b16-15+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVAZIDAZIVGR-POICXBNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42FN3O6SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099568 | |

| Record name | Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-38-5 | |

| Record name | Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R,6E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-oxo-, methyl ester, (3R,6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.